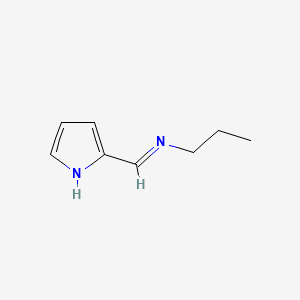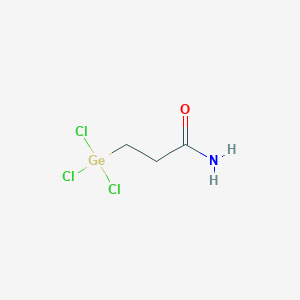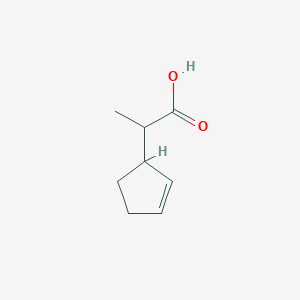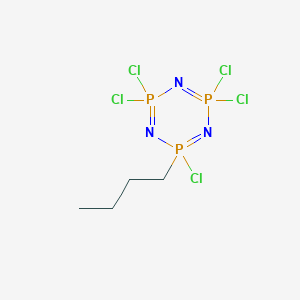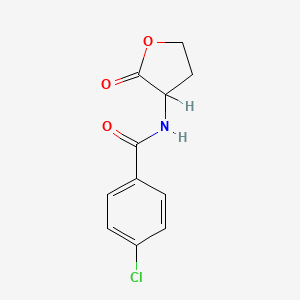
1,1-Diethyl-3-(pentan-3-yl)-2-phenyl-1H-inden-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diethyl-3-(pentan-3-yl)-2-phenyl-1H-inden-6-amine is an organic compound with a complex structure that includes an indene core substituted with various alkyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethyl-3-(pentan-3-yl)-2-phenyl-1H-inden-6-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Substitution Reactions: The indene core is then subjected to various substitution reactions to introduce the diethyl, pentan-3-yl, and phenyl groups. These reactions often require specific reagents and conditions, such as Grignard reagents or organolithium compounds, under controlled temperatures and inert atmospheres.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diethyl-3-(pentan-3-yl)-2-phenyl-1H-inden-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
1,1-Diethyl-3-(pentan-3-yl)-2-phenyl-1H-inden-6-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1-Diethyl-3-(pentan-3-yl)-2-phenyl-1H-inden-6-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Diethyl-2-phenyl-1H-inden-6-amine
- 1,1-Diethyl-3-(pentan-3-yl)-1H-inden-6-amine
- 1,1-Diethyl-3-(pentan-3-yl)-2-phenyl-1H-inden-5-amine
Uniqueness
1,1-Diethyl-3-(pentan-3-yl)-2-phenyl-1H-inden-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentan-3-yl group at the 3-position and the phenyl group at the 2-position of the indene core differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Propiedades
Número CAS |
77914-38-6 |
|---|---|
Fórmula molecular |
C24H31N |
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
3,3-diethyl-1-pentan-3-yl-2-phenylinden-5-amine |
InChI |
InChI=1S/C24H31N/c1-5-17(6-2)22-20-15-14-19(25)16-21(20)24(7-3,8-4)23(22)18-12-10-9-11-13-18/h9-17H,5-8,25H2,1-4H3 |
Clave InChI |
OWLYKMVGRAKIHW-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C1=C(C(C2=C1C=CC(=C2)N)(CC)CC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylacetamide](/img/structure/B14449541.png)
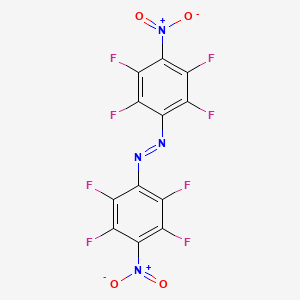


![2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester](/img/structure/B14449571.png)
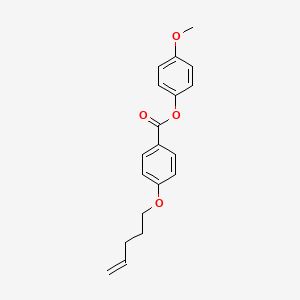
![1-Methyl-4-methylidenebicyclo[3.2.0]heptane](/img/structure/B14449580.png)
